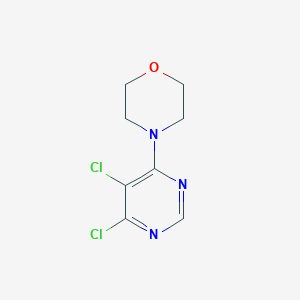

4-(5,6-Dichloro-4-pyrimidinyl)morpholine

Description

4-(5,6-Dichloro-4-pyrimidinyl)morpholine is a pyrimidine derivative featuring a morpholine ring attached to the pyrimidine core at position 4, with chlorine substituents at positions 5 and 4. Its reactivity and pharmacological profile are influenced by the electron-withdrawing chlorine atoms and the morpholine moiety, which enhances solubility and modulates target interactions .

Properties

IUPAC Name |

4-(5,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSUZXBSDYARED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5,6-Dichloro-4-pyrimidinyl)morpholine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with morpholine. The reaction is carried out in the presence of a base, such as ammonium hydroxide, in a heated solvent like 2-propanol at 70°C for 48 hours . This method yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

4-(5,6-Dichloro-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Common reagents used in these reactions include bases like ammonium hydroxide, solvents like 2-propanol, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5,6-Dichloro-4-pyrimidinyl)morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Medicine: It serves as a building block for the development of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-Dichloro-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. For example, pyrimidine derivatives can inhibit DNA topoisomerase II, leading to the disruption of DNA replication and cell division . This mechanism is particularly relevant in the context of anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Patterns

a) 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)

- Structure : Chlorine at pyrimidine positions 4 and 6; morpholine attached at position 2.

- Key Differences : The morpholine and chlorine positions alter electronic distribution and steric hindrance compared to the target compound. This isomer is widely used in agrochemicals and drug intermediates due to its stability and ease of functionalization .

- Synthesis : Prepared via nucleophilic substitution of 2,4,6-trichloropyrimidine with morpholine under heated conditions in mesitylene .

b) 4-(4-Chloro-2-pyrimidinyl)morpholine

- Structure : Single chlorine at position 4; morpholine at position 2.

- Key Differences : The absence of a second chlorine reduces electrophilicity, impacting reactivity in cross-coupling reactions .

c) (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine (CAS 1333108-98-7)

- Structure : Dichloro at positions 4 and 6; stereocenter introduced via a methyl group on the morpholine ring.

Heterocyclic Variants

a) 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 16234-15-4)

- Structure : Thiophene-fused pyrimidine with chlorine at position 2; morpholine at position 3.

- Key Differences: The thienopyrimidine core enhances π-π stacking interactions, making it a potent kinase inhibitor scaffold.

b) 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7)

Functional Group Modifications

a) 4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine (CAS 118121-82-7)

- Structure : Methyl group at position 6; chlorine at position 4.

- Key Differences : The methyl group increases lipophilicity, enhancing blood-brain barrier permeability compared to dichloro derivatives .

b) 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyrimidine) | Key Applications |

|---|---|---|---|---|

| 4-(5,6-Dichloro-4-pyrimidinyl)morpholine | N/A | C₈H₈Cl₂N₃O | 5,6-Cl; morpholine at 4 | Kinase inhibitors, organic synthesis |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 | C₈H₈Cl₂N₃O | 4,6-Cl; morpholine at 2 | Agrochemicals, drug intermediates |

| 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 16234-15-4 | C₁₀H₁₀ClN₃OS | Thieno[3,2-d] fused; Cl at 2 | Kinase inhibition (e.g., Fimepinostat precursor) |

| (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine | 1333108-98-7 | C₉H₁₂Cl₂N₃O | 4,6-Cl; chiral methyl at morpholine | Enantioselective drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.